molecular formula C17H13N3OS B4715386 {[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile

{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile

Cat. No.: B4715386
M. Wt: 307.4 g/mol
InChI Key: KPGRZYGZGIRXCG-UHFFFAOYSA-N
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Description

{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a sulfanyl group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the acetonitrile moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the acetonitrile group can produce a variety of substituted derivatives.

Scientific Research Applications

{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile include other quinazolinone derivatives, such as:

    4-Oxo-3,4-dihydroquinazoline: A simpler analog without the sulfanyl and acetonitrile groups.

    3-(4-Methylphenyl)-4-oxoquinazoline: Lacks the dihydro and sulfanyl groups but retains the quinazolinone core.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group, in particular, enhances its potential for redox reactions and interactions with biological targets.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-12-6-8-13(9-7-12)20-16(21)14-4-2-3-5-15(14)19-17(20)22-11-10-18/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGRZYGZGIRXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile
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{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile
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